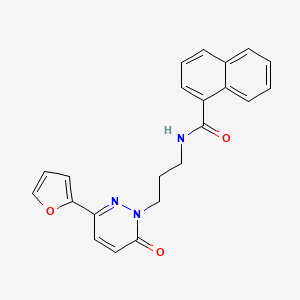

N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-1-naphthamide

CAS No.: 1021252-23-2

Cat. No.: VC8195401

Molecular Formula: C22H19N3O3

Molecular Weight: 373.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1021252-23-2 |

|---|---|

| Molecular Formula | C22H19N3O3 |

| Molecular Weight | 373.4 g/mol |

| IUPAC Name | N-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]naphthalene-1-carboxamide |

| Standard InChI | InChI=1S/C22H19N3O3/c26-21-12-11-19(20-10-4-15-28-20)24-25(21)14-5-13-23-22(27)18-9-3-7-16-6-1-2-8-17(16)18/h1-4,6-12,15H,5,13-14H2,(H,23,27) |

| Standard InChI Key | NHSIQOZCWMKTMU-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C=CC=C2C(=O)NCCCN3C(=O)C=CC(=N3)C4=CC=CO4 |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2C(=O)NCCCN3C(=O)C=CC(=N3)C4=CC=CO4 |

Introduction

Synthesis of Similar Compounds

The synthesis of compounds with similar structures typically involves multi-step organic reactions. For example, N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is synthesized by preparing the furan ring, forming the pyridazinone moiety, and then coupling it with benzoyl chloride to form the benzamide group. Industrial production methods may involve optimizing reaction conditions, using catalysts, and employing advanced technologies like continuous flow reactors to enhance yield and purity.

Biological Activity

Compounds with similar structures to N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-1-naphthamide may exhibit significant biological activities. The furan and pyridazinone moieties can interact with enzymes or receptors, modulating their activity. The naphthamide group could enhance binding affinity and specificity, leading to desired biological effects.

Research Findings and Potential Applications

While specific research findings on N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-1-naphthamide are not available, compounds with similar structures have shown promise in medicinal chemistry. They may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties due to their structural features.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume